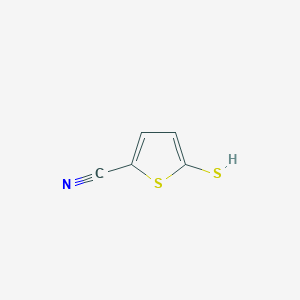

5-Cyanothiophene-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3NS2 |

|---|---|

Molecular Weight |

141.2 g/mol |

IUPAC Name |

5-sulfanylthiophene-2-carbonitrile |

InChI |

InChI=1S/C5H3NS2/c6-3-4-1-2-5(7)8-4/h1-2,7H |

InChI Key |

XJLFCVWYXXFSNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)S)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cyanothiophene Thiol Derivatives

Direct Synthesis Approaches to 5-Cyanothiophene-2-thiol and Related Thiophene (B33073) Thioled Structures

The construction of the this compound scaffold can be approached through various synthetic strategies, primarily involving the functionalization of a pre-existing thiophene ring or the implementation of convergent one-pot and multi-component reactions.

Strategies for Functionalization of Thiophene Rings

A primary route to this compound involves the sequential functionalization of a thiophene precursor. This typically begins with the introduction of a cyano group onto the thiophene ring, followed by the installation of the thiol moiety.

Palladium-catalyzed cyanation of thiophene halides is an effective method for introducing the nitrile group. thieme-connect.com For instance, 2-halothiophenes can be subjected to cyanation using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst system, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). thieme-connect.com This reaction provides a pathway to various thiophene nitriles.

Another approach involves the direct cyanation of heteroaromatic compounds mediated by hypervalent iodine(III) reagents. acs.org This method allows for the cyanation of electron-rich thiophenes under mild conditions using trimethylsilylcyanide as the cyanide source. acs.org

Once the cyano group is in place, the thiol functionality can be introduced. A common method for synthesizing 2-thiophenethiols involves the lithiation of the corresponding thiophene, followed by quenching with elemental sulfur. royalsocietypublishing.org This process is particularly useful for introducing a thiol group at a specific position on the thiophene ring.

A plausible synthetic sequence towards this compound could, therefore, involve the bromination of 2-cyanothiophene at the 5-position, followed by a lithium-halogen exchange and subsequent reaction with sulfur.

Implementation of One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. nih.gov While the direct product is a 2-aminothiophene, modifications of this reaction or subsequent transformations could potentially lead to the desired 2-thiol derivative.

For instance, a one-pot synthesis of 2,3-disubstituted benzo[b]thiophene derivatives has been developed from 2-mercaptophenyl ketones and activated alkyl bromides. semanticscholar.org This demonstrates the utility of one-pot procedures in constructing substituted thiophene rings. Although not directly yielding this compound, the principles of these one-pot syntheses could be adapted for its preparation. A hypothetical one-pot approach could involve the reaction of a suitable precursor bearing a cyano group with a sulfurating agent to construct the thiophene ring and introduce the thiol functionality simultaneously.

| Reaction Type | Starting Materials | Key Features |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Multicomponent, leads to 2-aminothiophenes. nih.gov |

| One-pot Benzothiophene Synthesis | 2-Mercaptophenyl Ketones, Activated Alkyl Bromides | Efficient construction of the thiophene ring. semanticscholar.org |

Advancements in Green Chemistry and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of thiophene synthesis, this includes the use of greener solvents, catalysts, and energy sources.

The synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines has been achieved via a sequential C-S coupling reaction in a green solvent system of ethanol and water, utilizing microwave irradiation to accelerate the reaction. nih.gov This highlights the potential for using sustainable energy sources in the synthesis of sulfur-containing heterocycles.

Furthermore, the use of elemental sulfur as a sulfur source in reactions like the Gewald synthesis is inherently atom-economical and avoids the use of more hazardous sulfurating agents. nih.gov Catalyst-free and solvent-free reaction conditions are also being explored to minimize the environmental impact of synthetic procedures. For example, a CaO-catalyzed one-pot synthesis of 2-aminothiophenes via the Gewald reaction has been reported, offering a cost-effective and environmentally friendly alternative to other catalysts.

| Green Chemistry Aspect | Application in Thiophene Synthesis | Reference |

| Green Solvents | Ethanol/Water mixture for C-S coupling reactions. | nih.gov |

| Alternative Energy | Microwave irradiation to accelerate reactions. | nih.gov |

| Atom Economy | Use of elemental sulfur in multicomponent reactions. | nih.gov |

| Green Catalysis | Use of CaO as a heterogeneous, reusable catalyst. |

Derivatization Reactions of the Thiol Functionality

The thiol group in this compound is a versatile handle for further molecular elaboration through various derivatization reactions, including alkylation, arylation, and oxidation.

Alkylation and Arylation Reactions of Thiol Groups

The nucleophilic nature of the thiol group allows for straightforward S-alkylation and S-arylation reactions. S-alkylation can be readily achieved by treating the thiophene-2-thiol with an alkyl halide in the presence of a base. nih.gov This reaction is a fundamental transformation for introducing a wide variety of alkyl substituents onto the sulfur atom. The alkylation of 5-methyl-2-thiophenethiol (5-MTT) with dimethyl carbonate, a green methylating agent, has been reported to produce the corresponding sulfide (B99878) in good yield. royalsocietypublishing.org

S-arylation of thiols, leading to the formation of diaryl sulfides, can be accomplished through Ullmann-type coupling reactions. nih.gov This typically involves the reaction of the thiol with an aryl halide in the presence of a copper catalyst. nih.gov For example, the S-arylation of sulfenamides with (hetero)aryl iodides has been achieved using copper(I) iodide as an inexpensive catalyst. nih.gov Such methods could be applied to this compound to introduce various aryl groups.

| Reaction | Reagents and Conditions | Product |

| S-Alkylation | Alkyl halide, Base | 2-(Alkylthio)-5-cyanothiophene |

| S-Arylation | Aryl halide, Copper catalyst | 2-(Arylthio)-5-cyanothiophene |

Oxidative Transformations to Disulfide Bridges

Thiols can be readily oxidized to form disulfides, a transformation that is important in both chemical synthesis and biological systems. The oxidation of 5-methyl-2-thiophenethiol (5-MTT) using 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of oxygen has been shown to give a quantitative yield of the corresponding disulfide. royalsocietypublishing.org This method represents a mild and efficient way to form the S-S bond.

The oxidative coupling of 2-lithiothiophenes has also been utilized to synthesize thiophene oligomers, indicating that the thiophene ring is stable under these oxidative conditions. royalsocietypublishing.org This suggests that this compound could be selectively oxidized at the thiol group without affecting the cyano functionality or the thiophene ring.

| Starting Material | Oxidizing Agent/Conditions | Product |

| 5-Methyl-2-thiophenethiol | TEMPO, Oxygen | Bis(5-methyl-2-thienyl) disulfide |

| This compound (hypothetical) | Mild Oxidizing Agent (e.g., TEMPO/O₂) | Bis(5-cyano-2-thienyl) disulfide |

Nucleophilic Additions: Thia-Michael Reactions

The thiol group of this compound is a potent nucleophile, capable of participating in various nucleophilic addition reactions. One of the most significant of these is the Thia-Michael addition, a conjugate addition of the thiol to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-sulfur bond formation.

The general mechanism of the Thia-Michael reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated to yield the final adduct. The reactivity in these reactions is influenced by the nature of the Michael acceptor and the reaction conditions, such as the choice of base and solvent. While specific studies on this compound in Thia-Michael reactions are not extensively documented in the literature, the inherent nucleophilicity of the thiophene thiol suggests it would readily react with a variety of Michael acceptors.

Table 1: Examples of Michael Acceptors for Thia-Michael Reactions

| Michael Acceptor | Product Type |

| α,β-Unsaturated Ketones | β-Thio-ketones |

| α,β-Unsaturated Esters | β-Thio-esters |

| α,β-Unsaturated Nitriles | β-Thio-nitriles |

| Maleimides | Thiosuccinimides |

Derivatization with Activated Electrophiles (e.g., Maleimide Systems)

The nucleophilic character of the thiol group in this compound also allows for its derivatization with various activated electrophiles. A prominent example is the reaction with maleimide systems. The reaction of thiols with maleimides is a highly efficient and selective process, proceeding via a Michael-type addition to form a stable thioether linkage. This reaction is often employed in bioconjugation to link molecules to cysteine residues in proteins.

The reaction is typically fast and proceeds under mild conditions. The high reactivity of maleimides towards thiols allows for selective modification even in the presence of other nucleophilic functional groups. This makes the derivatization of this compound with maleimides a viable strategy for introducing this heterocyclic moiety into larger molecular architectures.

Protective Group Strategies for Thiol Moieties in Complex Syntheses

In the context of multi-step organic synthesis, the high reactivity of the thiol group can be a challenge, often necessitating the use of protecting groups to prevent unwanted side reactions. The choice of a suitable protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Common protecting groups for thiols include:

S-Acetyl (S-Ac): Introduced by reaction with acetyl chloride or acetic anhydride. It is stable to many reaction conditions and can be removed by basic hydrolysis.

Trityl (Tr): A bulky protecting group that provides good steric protection. It is typically introduced using trityl chloride and removed under acidic conditions.

p-Methoxybenzyl (PMB): This group can be introduced via reaction with PMB-Cl and is readily cleaved by strong acids like trifluoroacetic acid (TFA).

The selection of an appropriate protecting group strategy is essential when planning the synthesis of complex molecules derived from this compound.

Reactivity and Modifications of the Cyano Group

The cyano (nitrile) group in this compound is an electrophilic center that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the thiophene ring.

Nucleophilic Addition Pathways to the Nitrile Function

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. This can lead to the formation of various functional groups. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4), yields the corresponding primary amine.

The reactivity of the nitrile group in cyanothiophenes is enhanced by the electron-withdrawing character of the heteroaromatic ring, making it more susceptible to nucleophilic attack compared to aliphatic nitriles nih.gov. The presence of electron-withdrawing substituents on the thiophene ring further increases this reactivity nih.gov.

Investigations into Carbon-Nitrogen Bond Activation and Cleavage

The activation and cleavage of the carbon-nitrogen triple bond in nitriles is a synthetically useful transformation. While transition-metal-catalyzed C-CN bond cleavage has been reported for various nitriles, specific studies on this compound are not prevalent. However, related studies on the cleavage of carbon-sulfur bonds in 2-aminobenzothiazoles at mercury(II) centers suggest that such bond activations are feasible within heterocyclic systems under specific conditions rsc.org. Reductive decyanation, the removal of the cyano group, can also be a potential transformation pathway.

Annulation and Formation of Fused Heterocyclic Systems

The presence of adjacent thiol and cyano functionalities, or derivatives thereof, on the thiophene ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These annulation reactions often proceed through intramolecular cyclization, leading to the formation of bicyclic and polycyclic aromatic compounds with interesting biological and material properties.

A common strategy involves the conversion of the thiol to an amino group or another nucleophilic center, followed by cyclization onto the cyano group. For example, 2-amino-3-cyanothiophenes are well-established precursors for the synthesis of thieno[2,3-d]pyrimidines nih.gov. These reactions typically involve condensation with reagents like formamide, urea, or isothiocyanates to construct the pyrimidine ring.

Similarly, the reaction of 3-cyanopyridin-2-thiols with α-halo ketones or esters leads to the formation of 3-aminothieno[2,3-b]pyridines nih.gov. By analogy, this compound could potentially be used to synthesize a variety of fused systems, such as thieno[2,3-b]thiophenes or other related heterocycles, through appropriate reaction sequences that generate a nucleophilic center adjacent to the cyano group, followed by intramolecular cyclization.

Table 2: Examples of Fused Heterocyclic Systems Derived from Cyanothiophene Precursors

| Precursor | Reagent(s) | Fused System |

| 2-Amino-3-cyanothiophene | Formamide | Thieno[2,3-d]pyrimidine |

| 2-Amino-3-cyanothiophene | Isothiocyanate | Thieno[2,3-d]pyrimidine-2-thione |

| 3-Cyanopyridin-2-thiol | α-Halo ketone | 3-Aminothieno[2,3-b]pyridine |

Cyclization Reactions Leading to Thienopyrimidine Architectures

Thienopyrimidines, bioisosteres of purines, are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. The 2-amino-3-cyanothiophene scaffold is a common starting point for the synthesis of thieno[2,3-d]pyrimidines. While direct examples starting from this compound are not extensively documented, established synthetic routes for analogous 2-amino-3-cyanothiophenes can be extrapolated.

One of the most straightforward methods for constructing the pyrimidine ring is through the cyclocondensation of a 2-amino-3-cyanothiophene derivative with a one-carbon synthon. For instance, heating a 2-aminothiophene derivative with formamide can lead to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov This reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization.

Another versatile approach involves the reaction of the aminothiophene with isothiocyanates to form a thiourea derivative. This intermediate can then be cyclized under basic conditions, often using alcoholic potassium hydroxide, to yield 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones. nih.govmdpi.com Subsequent modifications of the thioxo group can be performed to introduce further diversity.

Furthermore, reaction with urea upon heating can afford thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. These reactions highlight the potential of the cyano and an adjacent amino (or in this case, a thiol that can be converted to an amino or participate in similar cyclizations) group to serve as anchor points for building the pyrimidine ring. semanticscholar.org

Table 1: Synthetic Routes to Thienopyrimidine Derivatives from Aminothiophene Precursors

| Starting Material | Reagent | Product | Reference |

| 2-Amino-3-cyanothiophene | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| 2-Amino-3-cyanothiophene | Phenyl isothiocyanate, then KOH | 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | mdpi.com |

| 2-Amino-3-cyanothiophene | Urea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | semanticscholar.org |

Synthesis of Diverse Polycyclic Thiophene-Fused Systems

The construction of polycyclic aromatic hydrocarbons (PAHs) and other fused systems containing a thiophene ring is of significant interest for materials science and medicinal chemistry. While specific examples utilizing this compound are not prevalent in the literature, its functional groups offer several plausible strategies for the synthesis of such systems.

One potential approach involves leveraging the cyano group in cyclization reactions. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could be adapted if a suitable precursor bearing an additional nitrile group could be synthesized from this compound.

Furthermore, the thiol group can be utilized in transition metal-catalyzed cross-coupling reactions to build more complex structures, which could then undergo subsequent cyclization. For example, a palladium-catalyzed coupling with a suitably functionalized aryl halide could be followed by an intramolecular cyclization to form a larger polycyclic system.

Strategies for the synthesis of PAHs often involve cycloaromatization reactions. figshare.com A precursor synthesized from this compound could potentially undergo such a reaction, for example, under acidic or oxidative conditions, to yield a thiophene-fused PAH. The development of modular synthetic routes is key to accessing a diversity of shapes and topologies in these polycyclic systems. chemrxiv.org

Metal-Catalyzed Transformations and Mechanistic Insights

The sulfur atom and the cyano group in this compound provide multiple coordination sites for metal catalysts, enabling a range of organometallic transformations. This section delves into the exploration of such reactions, particularly with nickel complexes, and the influence of the thiol group on catalytic selectivity.

Exploration of Organometallic Reactions, e.g., with Nickel Complexes

Nickel catalysis has emerged as a powerful tool in organic synthesis, often enabling transformations that are challenging for other transition metals. The reactivity of thiols and their derivatives in nickel-catalyzed reactions is an area of active research. Nickel complexes have been shown to catalyze the cross-coupling of thiol derivatives with aryl bromides through a metallaphotoredox process. researchgate.net This suggests that this compound could potentially undergo similar C-S bond forming reactions.

Furthermore, nickel catalysts are effective for tandem reactions involving C-S bond formation. For instance, a nickel-catalyzed tandem reaction involving cyclic esterification and C-S bond formation has been developed for the synthesis of 5-oxa-11-thia-benzofluoren-6-ones. nih.gov This highlights the potential of using this compound in designing novel tandem reactions to construct complex heterocyclic scaffolds.

Mechanistic studies on the interaction of nickel complexes with thiols have revealed the potential for the formation of nickel polythiolates. uni-regensburg.de The formation of these species can sometimes inhibit the catalytic cycle. However, under certain conditions, such as the presence of a Brønsted acid, the formation of these less active species can be suppressed, leading to a more efficient catalytic process. uni-regensburg.de

Table 2: Examples of Nickel-Catalyzed Reactions Involving Thiol Derivatives

| Reaction Type | Thiol Derivative | Coupling Partner | Catalyst System | Reference |

| Desulfurative Cross-Coupling | Various thiols | Aryl bromides | NiCl₂·DME / 4-CzIPN | researchgate.net |

| Tandem Esterification/C-S Formation | 2-Iodo-benzenethiol | 3-(2-Hydroxy-phenyl)-acrylic acid | Ni(CO)₄ | nih.gov |

| Thioetherification | Primary and secondary thiols | 4-Bromobenzotrifluoride | NiBr₂·3H₂O / 4CzIPN | uni-regensburg.de |

Modulating Catalytic Selectivity through Thiol-Based Ligand Effects

The coordination of ligands to a metal center plays a crucial role in controlling the activity and selectivity of a catalyst. Thiol-based ligands can exert significant electronic and steric effects, thereby influencing the outcome of a catalytic reaction. The use of thiophene as a modifying ligand for platinum catalysts has been shown to enhance catalytic selectivity in hydrogenation reactions. acs.org This effect is attributed to the chemical binding of thiophene to the metal surface, which alters the adsorption geometry of the reactants. acs.org

In palladium-catalyzed C-H alkenylation of 3-substituted thiophenes, the use of a thioether ligand can switch the site selectivity from the sterically favored C5 position to the electronically favored C2 position. nih.gov This switch is attributed to a change in the selectivity-determining step of the catalytic cycle, induced by the electronic properties of the thioether ligand.

These findings suggest that this compound, when used as a ligand, could have a profound impact on the selectivity of various metal-catalyzed reactions. The presence of both the sulfur atom and the electron-withdrawing cyano group would likely lead to unique electronic properties that could be harnessed to control the regioselectivity and stereoselectivity of catalytic transformations. The dynamic nature of the ligand layer on the catalyst surface can be a key factor in controlling the reaction pathway and achieving high selectivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Cyanothiophene-2-thiol, both proton (¹H) and carbon-13 (¹³C) NMR are essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the thiophene (B33073) ring and the single proton of the thiol group.

Thiophene Ring Protons: The protons at the C3 and C4 positions of the thiophene ring are chemically non-equivalent and are expected to appear as two distinct doublets in the aromatic region of the spectrum.

The proton at the C3 position (H-3) is adjacent to the electron-donating thiol (-SH) group and would therefore be expected to be more shielded, appearing at a relatively upfield chemical shift.

Conversely, the proton at the C4 position (H-4) is adjacent to the electron-withdrawing cyano (-CN) group, leading to deshielding and a downfield chemical shift.

These two protons will exhibit spin-spin coupling, resulting in a splitting pattern of two doublets. The coupling constant (J3,4) for this ortho-like coupling in a thiophene ring is typically in the range of 3.5–5.5 Hz.

Thiol Proton: The thiol proton (-SH) signal is typically a singlet and can appear over a broad range of chemical shifts. Its exact position is highly dependent on factors such as solvent, concentration, and temperature due to variable hydrogen bonding.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.0 - 7.3 | Doublet (d) | J3,4 = 3.5 - 5.5 |

| H-4 | ~7.5 - 7.8 | Doublet (d) | J3,4 = 3.5 - 5.5 |

| -SH | ~3.5 - 5.0 (variable) | Singlet (s) | N/A |

Note: Data are predicted values based on established substituent effects on the thiophene ring. Actual experimental values may vary depending on the solvent and spectrometer frequency.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals: four for the carbons of the thiophene ring and one for the carbon of the cyano group.

C2 (Carbon bearing -SH): This carbon is directly attached to the sulfur of the thiol group and is expected to be significantly deshielded, appearing at a very downfield chemical shift, likely the furthest downfield of the ring carbons.

C5 (Carbon bearing -CN): The carbon attached to the electron-withdrawing cyano group is also expected to be deshielded, though typically less so than C2.

C3 and C4: These carbons will have chemical shifts influenced by the adjacent substituents. C3, next to the thiol-bearing carbon, and C4, next to the cyano-bearing carbon, will have distinct and predictable shifts.

Cyano Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift that typically appears in the range of 110–125 ppm.

Predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 - 155 |

| C3 | ~125 - 130 |

| C4 | ~135 - 140 |

| C5 | ~115 - 120 |

| -C≡N | ~110 - 115 |

Note: Data are predicted values based on established substituent effects on the thiophene ring and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the thiol (-SH), the cyano (-C≡N), and the thiophene ring itself.

The IR spectrum will provide clear evidence for these groups through their distinct absorption bands:

S-H Stretch: The thiol S-H stretching vibration is typically a weak but sharp band appearing in the region of 2550–2600 cm⁻¹. Its presence is a direct confirmation of the thiol group.

C≡N Stretch: The nitrile C≡N stretching vibration is a very characteristic and strong, sharp absorption that occurs in the 2220–2260 cm⁻¹ region. This band is often used as a diagnostic marker for the cyano group.

Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several characteristic bands.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, typically in the 3100–3120 cm⁻¹ range.

C=C stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1400–1600 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern and are expected in the 700–900 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands is provided below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3120 | Medium-Weak |

| Thiol S-H | Stretch | 2550 - 2600 | Weak, Sharp |

| Cyano C≡N | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Variable |

| C-S | Stretch | 600 - 800 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (molecular formula C₅H₃NS₂), the exact mass can be calculated.

Molecular Formula: C₅H₃NS₂

Monoisotopic Mass (Calculated): 140.9707

Expected HRMS Result: An HRMS analysis (e.g., via ESI-TOF or Orbitrap) is expected to show a molecular ion peak [M+H]⁺ at m/z 141.9780 or [M-H]⁻ at m/z 139.9634, confirming the elemental formula.

Upon electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙), which is energetically unstable and can subsequently break apart into smaller, characteristic fragment ions. The analysis of these fragments provides insight into the molecule's structure.

The mass spectrum is expected to show a prominent molecular ion peak at m/z 141 . Key fragmentation pathways likely include:

Loss of a Thiol Radical (·SH): Cleavage of the C-S bond can lead to the loss of a thiol radical, resulting in a fragment ion at m/z 108 ([M-SH]⁺).

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles involves the elimination of a neutral HCN molecule, which would produce a fragment ion at m/z 114 ([M-HCN]⁺).

Loss of a Cyano Radical (·CN): Fragmentation may also occur via the loss of the cyano group, yielding a fragment at m/z 115 ([M-CN]⁺).

Ring Fragmentation: Thiophene rings can undergo complex fragmentation, often involving the loss of CS or CHS fragments, leading to smaller ions in the lower mass region of the spectrum.

These fragmentation patterns provide a molecular fingerprint that helps to confirm the identity and structure of this compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms in a crystalline solid. This method can elucidate bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

For thiophene derivatives, SCXRD studies have revealed detailed structural information. For instance, the crystal structures of two different benzothiophene derivatives have been described in detail, with the intermolecular contacts within the crystals analyzed using Hirshfeld surface analysis alfa-chemistry.com. In one of these structures, the thiophene ring system was found to be nearly orthogonal to a phenyl ring attached to a sulfonyl group, with a dihedral angle of 77.7 (1)° alfa-chemistry.com. The molecular structure was stabilized by weak intramolecular C—H⋯O interactions alfa-chemistry.com. Such detailed structural insights are what could be expected from a successful SCXRD analysis of this compound.

While a specific crystal structure for this compound has not been detailed in the available literature, it is anticipated that such an analysis would reveal a planar thiophene ring. The precise bond lengths of the carbon-sulfur, carbon-carbon, and carbon-nitrogen bonds, as well as the bond angles within the thiophene ring and involving the cyano and thiol substituents, would be determined. Furthermore, the analysis would shed light on the intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking of the thiophene rings, which govern the crystal packing.

Table 1: Representative Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

| Empirical Formula | C22H16FNO2S2 |

| Formula Weight | 425.50 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit cell dimensions | a = 10.123(5) Å, b = 15.456(5) Å, c = 12.876(5) Å |

| Volume | 1987.4(15) ų |

| Z | 4 |

Note: This data is for a representative benzothiophene derivative and is intended to be illustrative of the type of information obtained from a single-crystal X-ray diffraction study.

Specialized Spectroscopic Techniques for Electronic and Bonding Analysis

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for probing the electronic structure and chemical environment of sulfur atoms. fishersci.ca It has been extensively used for sulfur speciation in a variety of fields. fishersci.ca This method can distinguish between different oxidation states and coordination environments of sulfur, providing valuable information on chemical bonding. nih.govsigmaaldrich.com

For thiophenic compounds, sulfur K-edge XAS can provide insights into the nature of the sulfur-carbon bonds within the thiophene ring. The spectra for thiophenic and aliphatic sulfur compounds have been simulated using Density Functional Theory (DFT), which aids in the interpretation of the experimental results. The technique is sensitive to the local chemical environment of the sulfur atom, allowing for the correlation of spectral features with distinct sulfur species. nih.gov

In the context of this compound, a sulfur K-edge XAS spectrum would be expected to show features characteristic of a thiol group attached to a thiophene ring. The inflection point energy of the absorption edge would provide information about the oxidation state of the sulfur atoms. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum would reveal details about the unoccupied molecular orbitals and the local geometry around the sulfur atoms. A comparison of the spectra of this compound with that of thiophene and other substituted thiophenes would allow for an assessment of the electronic effects of the cyano and thiol substituents on the sulfur atom in the ring.

Table 2: Expected Sulfur K-edge XAS Features for this compound

| Feature | Expected Observation | Information Gained |

| Edge Energy | Characteristic energy for sulfur in a thiol and a thiophene ring. | Confirmation of the sulfur functional groups. |

| Pre-edge Features | Possible transitions to unoccupied molecular orbitals. | Insights into the electronic structure and hybridization. |

| XANES Region | Fine structure related to the local atomic arrangement. | Information on the coordination and geometry of the sulfur atoms. |

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between molecular orbitals. For aromatic compounds like thiophene and its derivatives, UV-Vis spectra typically show characteristic absorption bands corresponding to π-π* transitions.

The UV-Vis absorption spectra of thiophene-containing structures, such as thiophene apexbt.comRotaxane and polythiophene polyrotaxane, have been reported. nist.gov These spectra provide information about the electronic properties of these larger systems. For smaller, substituted thiophenes, the position and intensity of the absorption maxima are sensitive to the nature and position of the substituents on the thiophene ring.

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands related to the π-conjugated system of the thiophene ring. The cyano and thiol groups, acting as electron-withdrawing and electron-donating groups respectively, are likely to influence the energy of the electronic transitions. This can result in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted thiophene. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions. cas.org

Table 3: Predicted Electronic Transitions for a Substituted Thiophene

| Transition | Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | 343.73 | 0.85 |

| HOMO-1 -> LUMO | 256.15 | 0.12 |

Note: This data is for a representative substituted thiophene, 2-carbaldehyde oxime-5-nitrothiophene, and is intended to illustrate the type of information obtained from UV-Vis spectroscopy and theoretical calculations. cymitquimica.com

Infrared Predissociation (IRPD) action spectroscopy is a powerful technique for obtaining vibrational spectra of mass-selected ions in the gas phase. This method is particularly useful for studying the structure and bonding of complex molecular ions.

An IRPD study of the molecular ion of this compound would provide its gas-phase infrared spectrum. This would allow for the identification of vibrational frequencies associated with the C≡N stretch of the cyano group, the S-H stretch of the thiol group, and the various vibrational modes of the thiophene ring. This data would be invaluable for understanding the intrinsic properties of the molecule in the absence of solvent or crystal packing effects.

Mass-Analyzed Ion Kinetic Energy (MIKE) spectroscopy is a mass spectrometry technique that provides information about the fragmentation pathways of ions. By analyzing the kinetic energy of the fragment ions, one can gain insights into the dynamics of the dissociation process.

MIKE spectroscopy has been used to study the fragmentation of thiophene derivatives. For instance, the mass spectral decomposition of 2-imino-4-thiazolidinone derivatives has been investigated using MIKE spectra to confirm the postulated fragmentation patterns and mechanisms. chemicalbook.com The fragmentation patterns of thiophene compounds are often well-defined, with the molecular ion being a prominent feature. chemicalbook.com

A MIKE spectrum of the molecular ion of this compound would reveal its unimolecular dissociation pathways. It would allow for the identification of the neutral fragments lost and the determination of the kinetic energy released during fragmentation. This information is crucial for understanding the stability of the molecular ion and the relative strengths of its chemical bonds. The fragmentation patterns are expected to be influenced by the nature of the substituents on the thiophene ring. indiamart.com For example, fragmentation could involve the loss of HCN from the cyano group or SH from the thiol group.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and reactivity of chemical compounds.

Optimized Geometries and Conformational Preferences

The initial step in the theoretical investigation of 5-Cyanothiophene-2-thiol involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Computational studies would typically employ a basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution.

The optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. Of particular interest is the conformational preference of the thiol (-SH) group relative to the thiophene (B33073) ring. Due to rotational freedom around the C-S bond, different conformers may exist. Theoretical calculations can predict the relative energies of these conformers, identifying the most stable orientation, which is crucial for understanding its reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C | 1.375 | C-S-C | 92.5 |

| C-C | 1.430 | S-C-C | 111.8 |

| C-S (ring) | 1.720 | C-C-CN | 122.0 |

| C-CN | 1.440 | ||

| C≡N | 1.160 | ||

| C-SH | 1.780 | ||

| S-H | 1.340 |

Note: This table presents hypothetical data for illustrative purposes, as specific literature values for this compound were not available in the conducted search.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species. For this compound, DFT calculations can provide precise values for these orbital energies, offering a quantitative measure of its kinetic stability and its propensity to engage in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: This table presents hypothetical data for illustrative purposes, as specific literature values for this compound were not available in the conducted search.

Fukui Indices for Reactivity Prediction

Fukui functions and indices are powerful tools derived from DFT that help in predicting the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui indices for each atom in this compound, one can identify the most probable sites for attack by electrophiles, nucleophiles, and radicals. For instance, atoms with a high f+ value are susceptible to nucleophilic attack, while those with a high f- value are prone to electrophilic attack. This information is invaluable for understanding and predicting the regioselectivity of its chemical reactions.

Advanced Molecular Modeling and Simulation Methodologies

Beyond static DFT calculations, advanced molecular modeling and simulation methodologies provide a dynamic perspective on the behavior of this compound, particularly in biological or solution-phase environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of this compound in a simulated environment, such as water or a lipid bilayer.

For this compound, MD simulations could be employed to study its behavior in aqueous solution, providing insights into its solvation and the stability of its different conformers. Such simulations are crucial for understanding how the molecule behaves in a biological context, where interactions with water and other molecules are prevalent.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

In the context of this compound, molecular docking studies could be performed to investigate its potential as an inhibitor or ligand for various protein targets. By docking the molecule into the active site of a specific enzyme, for example, researchers can predict the binding pose, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and estimate the binding affinity. These studies can provide a rational basis for the design of new therapeutic agents based on the this compound scaffold.

Theoretical Studies on Chemical Bonding and Tautomeric Equilibria

Theoretical investigations into the chemical bonding of this compound reveal a complex interplay of aromaticity, inductive effects from the cyano group, and the versatile nature of the sulfur functionalities. The electronic structure is characterized by the delocalized π-system of the thiophene ring, which is significantly influenced by the electron-withdrawing cyano group and the thiol substituent.

One of the most critical aspects of the chemistry of this compound is its potential to exist in two tautomeric forms: the thiol form (this compound) and the thione form (5-cyanothiophene-2(3H)-thione). The equilibrium between these two forms is a dynamic process that can be influenced by factors such as solvent, temperature, and pH.

Computational studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the relative stabilities of these tautomers. aip.orgresearchgate.net Calculations in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) can predict the Gibbs free energy difference (ΔG) between the thiol and thione forms. orientjchem.org For many heterocyclic thiols, the thione form is often found to be thermodynamically more stable. researchgate.net The presence of the electron-withdrawing cyano group in this compound is expected to influence the electron distribution in the thiophene ring, which in turn affects the tautomeric equilibrium. Theoretical calculations can precisely quantify this influence.

Table 1: Illustrative Calculated Thermodynamic Data for Thiol-Thione Tautomerism

| Tautomer | Computational Method | Phase | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) |

|---|---|---|---|---|

| Thiol | B3LYP/6-311++G(d,p) | Gas | 2.5 | -935.12345 |

| Thione | B3LYP/6-311++G(d,p) | Gas | 0.0 | -935.12743 |

| Thiol | B3LYP/6-311++G(d,p) | Water (PCM) | 1.8 | -935.13012 |

| Thione | B3LYP/6-311++G(d,p) | Water (PCM) | 0.0 | -935.13298 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. It serves to demonstrate the type of information obtained from computational studies.

The thiol group in this compound makes it a prime candidate for forming self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. acs.org Computational modeling is crucial for understanding the nature of the gold-sulfur (Au-S) bond and the structure of the resulting monolayer. mdpi.comnih.gov

Theoretical studies can model the adsorption of this compound on a gold surface (commonly the Au(111) facet) to determine the optimal binding geometry, adsorption energy, and the electronic structure of the interface. aip.org DFT calculations can elucidate the nature of the Au-S bond, which is known to have significant covalent character. nih.gov The calculations can also predict the tilt angle of the thiophene ring with respect to the gold surface, which is influenced by intermolecular interactions within the monolayer. aip.org The presence of the terminal cyano group can affect the packing and stability of the SAM, and computational models can explore these effects in detail. arxiv.org

Table 2: Representative Calculated Parameters for Adsorption on Au(111) Surface

| Parameter | Computational Method | Value |

|---|---|---|

| Adsorption Energy | DFT/PBE | -45.5 kcal/mol |

| Au-S Bond Length | DFT/PBE | 2.45 Å |

| Tilt Angle of Thiophene Ring | DFT/PBE | 35° |

Note: The data in this table is representative and intended to illustrate the outputs of computational analyses of thiol-gold interfaces.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides the means to map out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. This allows for a detailed elucidation of reaction mechanisms at the molecular level.

For reactions involving this compound, such as its role in thiol-ene click chemistry or Michael additions, computational methods can be used to locate the transition state structures. researchgate.netnih.govnih.gov By performing a frequency calculation on a proposed transition state geometry, chemists can confirm that it is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. rsc.org This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

Following the reaction coordinate from the transition state towards the reactants and products, a minimum energy path can be traced, providing a detailed picture of the structural changes that occur during the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate.

The stability of this compound and its behavior under energetic conditions, such as in mass spectrometry, can be investigated by exploring its fragmentation potential energy surface (PES). youtube.comrsc.org Computational methods can be used to identify various possible fragmentation pathways and the associated energy barriers. nih.gov This involves calculating the energies of different potential fragments and the transition states for their formation. Such studies can predict the most likely fragmentation patterns, which can be compared with experimental mass spectra to confirm the structure of the parent molecule.

Predictive Spectroscopy and Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. mdpi.com

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be computed. researchgate.netnii.ac.jp These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. iosrjournals.orgglobalresearchonline.net For thiophene derivatives, characteristic bands for C-H, C-C, and C-S stretching and bending modes can be predicted with good accuracy, although calculated frequencies are often scaled to better match experimental values. iosrjournals.orgglobalresearchonline.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. globalresearchonline.netnih.govmestrelab.com These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structure elucidation. The predicted chemical shifts for the hydrogen and carbon atoms in this compound can help in the assignment of experimental NMR spectra. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Computational Method | Predicted Value | Assignment |

|---|---|---|---|

| IR Frequency | B3LYP/6-311++G(d,p) | 2235 cm-1 | C≡N stretch |

| IR Frequency | B3LYP/6-311++G(d,p) | 2580 cm-1 | S-H stretch |

| 13C NMR Chemical Shift | GIAO/B3LYP | 115 ppm | Cyano Carbon |

| 1H NMR Chemical Shift | GIAO/B3LYP | 7.2 ppm | Thiophene Ring Proton |

Note: The data presented in this table is for illustrative purposes, representing typical values obtained from quantum chemical calculations for similar functional groups.

Simulated IR, Raman, and UV-Vis Spectra for Unidentified Species

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational and electronic spectra of molecules. These simulations are crucial for identifying molecules in environments where experimental isolation and measurement are challenging, such as in interstellar space or complex chemical mixtures.

Infrared (IR) and Raman Spectra:

Theoretical calculations for 2-cyanothiophene and 3-cyanothiophene have been performed at the M06-2X/6-31G(d,p) level of theory, providing insights into their vibrational modes. nih.gov For this compound, the IR and Raman spectra would be characterized by vibrations of the thiophene ring, the cyano (-C≡N) group, and the thiol (-SH) group.

Key expected vibrational frequencies for this compound, based on analogous compounds, would include:

-SH Stretch: A weak to medium intensity band in the IR spectrum, typically appearing around 2550-2600 cm⁻¹. This is a characteristic peak for thiol groups.

-C≡N Stretch: A strong, sharp absorption band in the IR spectrum, generally found in the 2220-2260 cm⁻¹ region. This peak is highly characteristic of the nitrile functional group.

Thiophene Ring Vibrations: A series of bands corresponding to C-H stretching, C=C stretching, and ring breathing modes. These are typically observed in the regions of 3100-3000 cm⁻¹ (C-H stretch), 1500-1300 cm⁻¹ (ring stretching), and below 1000 cm⁻¹ (ring deformations). The substitution pattern with both an electron-withdrawing cyano group and a potentially electron-donating thiol group would influence the precise positions of these bands.

The simulated Raman spectrum would complement the IR spectrum, with the -C≡N and the C=C ring stretching vibrations expected to show significant Raman activity.

UV-Vis Spectra:

The electronic absorption spectrum of thiophene-based molecules is governed by π → π* transitions. The introduction of substituents significantly modulates the absorption wavelengths. For this compound, both the cyano and thiol groups would act as auxochromes, influencing the energy of the molecular orbitals. The cyano group, being electron-withdrawing, and the thiol group, capable of donating a lone pair of electrons, would likely lead to a redshift (shift to a longer wavelength) of the absorption maxima compared to unsubstituted thiophene. Time-dependent DFT (TD-DFT) calculations would be the method of choice to simulate the UV-Vis spectrum and predict the wavelengths of maximum absorption (λmax).

Determination of Rotational Parameters for Astrochemistry Applications

The detection of molecules in the interstellar medium (ISM) heavily relies on radio astronomy, which measures the rotational transitions of gas-phase molecules. Accurate rotational constants (A, B, and C) are prerequisites for identifying molecules from their rotational spectra. These constants can be precisely calculated from the optimized molecular geometry obtained through quantum chemical methods.

For the related molecules, 2-cyanothiophene and 3-cyanothiophene, rotational parameters have been calculated. nih.gov These calculations provide a strong starting point for estimating the parameters for this compound. The addition of a thiol group at the 2-position would significantly alter the mass distribution and the principal moments of inertia of the molecule compared to 2-cyanothiophene. Specifically, the increased mass would lead to smaller rotational constants.

Below is a table of calculated rotational parameters for 2-cyanothiophene, which can serve as a reference for the expected values for this compound.

| Parameter | 2-Cyanothiophene nih.gov |

| A (MHz) | 4867.7 |

| B (MHz) | 1205.8 |

| C (MHz) | 966.5 |

The rotational constants for this compound are expected to be lower than these values due to the heavier thiol group. Such theoretical predictions are vital for guiding laboratory microwave spectroscopy studies and for potential future searches for this molecule in astronomical sources.

Theoretical Assessment of Gas-Phase Acidity and Basicity

The intrinsic acidity and basicity of a molecule, devoid of solvent effects, can be quantified by its gas-phase deprotonation enthalpy and proton affinity, respectively. These values are readily calculable using high-level ab initio or DFT methods.

Gas-Phase Basicity:

The gas-phase basicity is a measure of a molecule's ability to accept a proton. The proton affinity (PA) is the negative of the enthalpy change for the protonation reaction. Theoretical studies on 2-cyanothiophene and 3-cyanothiophene have shown that protonation is most favorable at the nitrogen atom of the cyano group. nih.gov

For this compound, there are several potential protonation sites: the nitrogen atom of the cyano group, the sulfur atom of the thiol group, and the sulfur atom within the thiophene ring. The cyano group's nitrogen is generally a favorable site for protonation in nitriles. The thiol sulfur is also a potential, albeit weaker, basic site. Computational studies would be needed to determine the most stable protonated form. The proton affinity of this compound would be influenced by the electronic interplay between the electron-withdrawing cyano group and the thiol substituent.

The calculated proton affinities for cyanothiophenes provide a useful comparison.

| Compound | Proton Affinity (kJ/mol) nih.gov |

| 2-Cyanothiophene | 794.1 |

| 3-Cyanothiophene | 798.3 |

Gas-Phase Acidity:

The gas-phase acidity is determined by the enthalpy change of deprotonation. For this compound, the most acidic proton is undoubtedly the one attached to the thiol sulfur atom (S-H). The acidity of this proton is enhanced by the electron-withdrawing nature of the thiophene ring and the cyano group. These groups help to stabilize the resulting thiolate anion (5-cyanothiophene-2-thiolate) through resonance and inductive effects.

The gas-phase acidity (ΔH_acid) can be calculated as the enthalpy difference between the anion and the neutral molecule. While specific values for this compound are not available, it is expected to be a stronger gas-phase acid than simple alkyl thiols due to the aromatic stabilization of the conjugate base.

Advanced Research Applications and Materials Science Contributions

Utility as a Building Block in Advanced Organic Synthesis

The unique molecular structure of 5-Cyanothiophene-2-thiol, featuring both a nitrile and a thiol group on a thiophene (B33073) ring, suggests its potential as a versatile precursor in the synthesis of complex molecules.

Precursors for Novel Heterocyclic Compounds and Scaffolds

Thiophene derivatives are fundamental building blocks in the synthesis of a variety of heterocyclic compounds. The reactivity of the thiol and cyano groups in this compound offers potential pathways to novel molecular scaffolds. For instance, 2-aminothiophenes, which share a similar thiophene core, are known to be valuable synthons for creating biologically active thiophene-containing heterocycles. While direct examples of this compound in the synthesis of novel heterocyclic systems are not extensively documented, the general reactivity of the thiophene ring and its functional groups is well-established for creating diverse molecular architectures.

Synthesis of Spiro-Systems and Polymeric Materials

In the realm of polymer chemistry, functionalized thiophenes are of significant interest for creating specialty polymers. The thiol group, in particular, can be utilized in thiol-ene "click" chemistry for polymer functionalization and surface modification. Although the direct polymerization of this compound is not widely reported, the presence of the reactive thiol group suggests its potential as a monomer or a functionalizing agent in the development of novel polymeric materials.

Applications in the Synthesis of Thiarubrine Analogues and Carbapenems

The synthesis of carbapenem (B1253116) antibiotics often involves the introduction of a sulfur-containing side chain. Various thiol-containing molecules have been utilized for this purpose to create derivatives with enhanced antibacterial activity. While the direct application of this compound in the synthesis of commercial carbapenems has not been specified, its structure is analogous to other thiols used in this field. Information regarding its use as a precursor for thiarubrine analogues is not currently available in scientific literature.

Contributions to Functional Materials Science

The electronic properties of thiophene-containing molecules make them attractive candidates for applications in materials science, particularly in electronics and optoelectronics.

Development of Organic Electronic and Optoelectronic Materials

Thiophene-based materials are a cornerstone of organic electronics. The incorporation of electron-withdrawing groups, such as the cyano group, is a common strategy to tune the electronic properties of organic semiconductors. The dicyanovinyl group, for example, is a popular electron acceptor in organic dyes and semiconductors. While the specific electronic and optoelectronic properties of materials derived directly from this compound are not detailed in available research, the combination of the electron-rich thiophene ring and the electron-withdrawing cyano group suggests its potential utility in this area.

Role in Catalysis Research

The thiol group is redox-active and plays a central role in many catalytic processes, particularly in mediating oxidation-reduction reactions. The fundamental chemistry involves the oxidation of the thiol (R-SH) to various states. The most common pathway is a two-electron oxidation that leads to the formation of a disulfide bond (R-S-S-R). nih.gov This process often proceeds through a highly reactive sulfenic acid (R-SOH) intermediate. nih.govbohrium.com

This reactivity is harnessed in thiol-mediated oxidative catalysis, where the thiol can act as a co-catalyst or the primary catalytic species to facilitate the oxidation of a substrate. In such a cycle, the thiol is first oxidized by an oxidizing agent (e.g., hydrogen peroxide or molecular oxygen) and then transfers this oxidative potential to the substrate, regenerating its reduced thiol form to continue the cycle. This mechanism is fundamental in biological systems, where enzymes like peroxiredoxins use cysteine thiol groups to reduce oxidants. nih.gov

| Oxidation State | Chemical Formula | Description |

|---|---|---|

| Thiol (Thiolate) | R-S⁻ / R-SH | Reduced state, acts as a nucleophile or reductant. |

| Sulfenic Acid | R-SOH | A key, highly reactive intermediate in many thiol oxidation processes. nih.govbohrium.com |

| Disulfide | R-S-S-R | Formed from the reaction of a sulfenic acid with another thiol, a common product of thiol oxidation. nih.gov |

| Sulfinic Acid | R-SO₂H | Further oxidation product, generally considered irreversible in biological systems. |

| Sulfonic Acid | R-SO₃H | The most stable and highest oxidation state of the sulfur. |

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of one enantiomer of a chiral molecule. Thiophene derivatives are valuable scaffolds in this area due to their rigid, planar structure. Recent research has demonstrated the successful catalytic asymmetric dearomatization of thiophenes, a challenging transformation that creates highly valuable chiral spirocyclic compounds. nih.gov

While this compound is not intrinsically chiral, it possesses key features that make it an attractive precursor for designing chiral ligands for asymmetric catalysis:

Coordination Site: The thiol group is an excellent ligand for a wide range of transition metals (e.g., Palladium, Rhodium, Copper) that are active in catalysis.

Rigid Scaffold: The thiophene ring provides a structurally well-defined and rigid backbone, which is essential for creating a precise chiral environment around the metal center.

Electronic Tuning: The cyano group exerts a strong electron-withdrawing effect, which can modulate the electronic properties of the coordinated metal center. This can influence the catalyst's activity, stability, and selectivity.

By chemically modifying this compound to introduce a chiral element—for example, by attaching a chiral amine or phosphine (B1218219) group—it could be converted into a bidentate or tridentate ligand. Such a ligand could then be used to control the stereoselectivity of a metal-catalyzed reaction, directing the formation of a specific stereoisomer of the product.

Interdisciplinary Research Domains

The search for complex organic molecules in the interstellar medium (ISM) provides clues to the chemical origins of life. Nitriles (compounds containing a -CN group) are of particular interest due to their role as precursors in prebiotic chemistry and their strong dipole moments, which make them readily detectable by radio astronomy. arxiv.orgfrontiersin.org Numerous nitriles, including complex aromatic and cyclic species, have been identified in molecular clouds such as the Taurus Molecular Cloud 1 (TMC-1). researchgate.netspace.com

Sulfur-containing molecules are also known to exist in the ISM, with species like sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), and S₂H being detected. semanticscholar.orgresearchgate.net However, there is a significant "sulfur depletion" problem, where the observed abundance of sulfur in dense clouds is much lower than in the diffuse ISM, suggesting it may be locked up in larger, undetected molecules or on the surfaces of dust grains. earth.comastrobiology.com

The intersection of these two areas makes this compound a compelling, though as-yet-undetected, target for astrochemists. Its structure combines three key features:

A nitrile group, a class of molecule frequently detected in the ISM. researchgate.netnih.gov

A sulfur atom, contributing to the inventory of cosmic sulfur.

A five-membered heterocyclic ring (thiophene), a class of aromatic compound whose presence in the ISM is under active investigation.

While searches for simple sulfur heterocycles like thiophene in TMC-1 have not yet yielded a positive detection, upper abundance limits have been established. arxiv.org The confirmed detection of analogous molecules like 1- and 2-cyanocyclopentadiene provides strong motivation to continue searching for other cyano-functionalized five-membered rings. arxiv.org

| Molecule | Class | Detection Location(s) | Significance |

|---|---|---|---|

| C₃N⁻ and C₅N⁻ | Nitrile Anion | TMC-1, IRC +10216 | Demonstrates the presence of complex nitrile chains. nih.gov |

| Cyanoallene (CH₂CCHCN) | Nitrile | G+0.693-0.027, TMC-1 | An isomer of C₄H₃N, showing complex nitrile formation. arxiv.orgfrontiersin.org |

| 1- & 2-Cyanopyrene | Aromatic Nitrile (PAH) | TMC-1 | Confirms the existence of large, polycyclic aromatic nitriles. researchgate.net |

| Sulfur Dioxide (SO₂) | Sulfur-bearing | Orion Nebula, Sgr B2 | One of the earliest detected sulfur molecules in space. researchgate.net |

| S₂H | Sulfur-bearing | Horsehead Nebula | Confirms doubly sulfuretted species in the ISM. semanticscholar.org |

Thiophene derivatives are a prominent class of compounds in medicinal chemistry, forming the core of numerous drugs and biologically active molecules. nih.govresearchgate.net The potential development of this compound or its derivatives as therapeutic agents necessitates the creation of robust analytical methods to quantify them in complex biological matrices like blood plasma, urine, or tissue homogenates.

Analyzing small molecules in such matrices presents significant challenges due to the presence of a vast excess of interfering endogenous substances (proteins, lipids, salts, etc.). Methodologies for this purpose typically involve a multi-step process:

Sample Preparation: This is a critical step to isolate the analyte of interest and remove matrix components that can interfere with detection. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the most common technique used to separate the target analyte from any remaining matrix components and its own metabolites. mdpi.comdntb.gov.ua

Detection and Quantification: Mass spectrometry (MS), often tandem mass spectrometry (MS/MS), is the gold standard for detection due to its high sensitivity and selectivity. creative-proteomics.comnih.gov It allows for the unambiguous identification and precise quantification of the analyte, even at very low concentrations.

For this compound, its unique structure would be an advantage in method development. The sulfur atom provides a distinct isotopic signature, and the thiol and cyano groups offer specific sites for chemical derivatization, which can be used to enhance chromatographic separation or detection sensitivity. The molecule's fragmentation pattern in a mass spectrometer would be unique, allowing for highly selective monitoring.

| Step | Objective | Common Techniques |

|---|---|---|

| 1. Sample Collection | Obtain biological sample (e.g., blood, plasma). | Phlebotomy, tissue biopsy. |

| 2. Sample Preparation | Remove interfering substances (e.g., proteins). | Protein Precipitation, Solid-Phase Extraction (SPE). mdpi.com |

| 3. Chromatographic Separation | Isolate the analyte from other small molecules. | High-Performance Liquid Chromatography (HPLC). dntb.gov.uanih.gov |

| 4. Detection & Quantification | Identify and measure the amount of the analyte. | Tandem Mass Spectrometry (LC-MS/MS). creative-proteomics.comnih.gov |

| 5. Data Analysis | Calculate concentration and assess method performance. | Calibration curves, quality control checks. |

Structure-Activity Relationship (SAR) Investigations for Chemical Biology Studies

MurF ligase is a critical enzyme in the final intracellular stage of peptidoglycan biosynthesis in bacteria, making it an attractive target for new antibiotics. Research into cyanothiophene-based inhibitors of MurF has provided valuable insights into the SAR of this class of compounds. By systematically modifying the this compound core, researchers have been able to probe the specific interactions between the inhibitors and the enzyme's active site, leading to the development of more potent molecules.

A notable study in this area focused on a series of cyanothiophene derivatives as inhibitors of MurF enzymes from both Streptococcus pneumoniae and Escherichia coli. The findings from this research highlight how different substituents on the thiophene ring influence inhibitory activity and antibacterial efficacy. For instance, the introduction of various side chains at the thiol position (R1) and modifications of the group at the 3-position (R2) have been shown to significantly impact the compound's potency.

The general structure for these SAR investigations is based on a central 2-aminothiophene-3-carbonitrile (B183302) core, which is closely related to this compound. The thiol group is often incorporated as part of a larger substituent that explores the binding pocket of the target enzyme.

Key findings from SAR studies on cyanothiophene-based MurF inhibitors include:

Influence of the R1 Substituent: The nature of the substituent attached to the sulfur atom is critical for activity. Aromatic and heteroaromatic rings connected via a linker to the thiol group have been extensively explored. The electronic properties and steric bulk of these groups can significantly affect binding affinity.

Impact of the Cyano Group: The cyano group at the 5-position is a key feature of the scaffold. Its strong electron-withdrawing nature influences the electronic distribution of the thiophene ring and can participate in crucial hydrogen bonding interactions with the target protein.

The following interactive data table summarizes the in vitro inhibitory activity of a selection of cyanothiophene derivatives against MurF from S. pneumoniae and their antibacterial activity against Staphylococcus aureus.

| Compound | R1 Group | R2 Group | MurF IC50 (µM) | S. aureus MIC (µg/mL) |

| 1 | 4-Fluorobenzyl | Methyl | 12.5 | >128 |

| 2 | 2-Thienylmethyl | Methyl | 8.3 | 64 |

| 3 | 3-Pyridylmethyl | Methyl | 5.1 | 32 |

| 4 | 4-Pyridylmethyl | Methyl | 4.2 | 32 |

| 5 | 4-Fluorobenzyl | Ethyl | 15.8 | >128 |

| 6 | 2-Thienylmethyl | Ethyl | 10.2 | 128 |

These data illustrate that small changes in the chemical structure can lead to significant differences in biological activity. For example, replacing a 4-fluorobenzyl group (Compound 1) with a 2-thienylmethyl group (Compound 2) at the R1 position results in a modest improvement in MurF inhibition. A more substantial increase in potency is observed with the introduction of pyridylmethyl groups (Compounds 3 and 4), suggesting that the nitrogen atom in the pyridine (B92270) ring may be involved in a favorable interaction with the enzyme. Furthermore, the data indicates that a methyl group at the R2 position is generally preferred over an ethyl group for this series of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyanothiophene-2-thiol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, thiolation of 5-bromothiophene-2-carbonitrile using thiourea under basic conditions (e.g., KOH/EtOH) yields the target compound. Optimization requires orthogonal experimental design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Characterization via H/C NMR and LC-MS confirms structural integrity.

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in the structural characterization of this compound derivatives?

- Methodological Answer : NMR chemical shifts for the thiol proton (~1.5–2.5 ppm in DMSO-d6) and nitrile group (~110–120 ppm in C NMR) are critical markers. IR spectroscopy identifies S-H (2550–2600 cm) and C≡N (2200–2260 cm) stretches. Single-crystal XRD resolves tautomeric ambiguities (e.g., thione vs. thiol forms) by confirming bond lengths and angles .

Q. What computational methods (DFT, MD) are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) assess conformational stability. Compare computed vibrational spectra with experimental IR/Raman data to validate models .

Advanced Research Questions

Q. How do contradictory findings in the electronic properties of this compound (e.g., conductivity vs. stability) inform material design?

- Methodological Answer : The electron-withdrawing cyano group enhances conductivity but may reduce thermal stability. Use cyclic voltammetry to measure redox potentials and thermogravimetric analysis (TGA) to assess decomposition thresholds. Balance these properties by synthesizing derivatives (e.g., alkylated thiols) and comparing structure-activity relationships .

Q. What strategies resolve discrepancies in reported reaction mechanisms for this compound in cross-coupling reactions?

- Methodological Answer : Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be tested using radical traps (TEMPO) or isotopic labeling (C-nitrile). Kinetic studies (e.g., Eyring plots) differentiate rate-determining steps. In-situ FTIR monitors intermediate species under controlled conditions .

Q. How can researchers design experiments to validate the biological activity of this compound while minimizing false positives?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm specificity. For example, test thiol reactivity via Ellman’s assay and correlate with cytotoxicity (MTT assay). Employ negative controls (e.g., cyanothiophene analogs lacking the thiol group) to isolate functional contributions .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in crystallographic data for this compound polymorphs?

- Methodological Answer : Perform Rietveld refinement on powder XRD data to identify preferred orientations. Compare experimental and simulated PXRD patterns (Mercury software) to detect impurities. Use differential scanning calorimetry (DSC) to confirm polymorphic transitions .

Q. What statistical frameworks are appropriate for reconciling conflicting results in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply multivariate regression (e.g., partial least squares) to disentangle steric, electronic, and solvation effects. Use bootstrapping to assess the robustness of SAR trends. Cross-validate models with external datasets from public repositories (e.g., PubChem BioAssay) .

Methodological Recommendations

- Synthetic Optimization : Prioritize DoE (Design of Experiments) over one-variable-at-a-time approaches to account for interaction effects .

- Data Validation : Cross-reference experimental spectra with NIST Chemistry WebBook entries to reduce characterization errors .

- Ethical Compliance : Adhere to institutional protocols for handling thiols (toxicity) and cyanide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products